![molecular formula C11H12F3N B3302476 3-[2-(trifluoromethyl)phenyl]Pyrrolidine CAS No. 916831-78-2](/img/structure/B3302476.png)
3-[2-(trifluoromethyl)phenyl]Pyrrolidine
Overview
Description
3-[2-(trifluoromethyl)phenyl]Pyrrolidine is a compound that features a pyrrolidine ring substituted with a trifluoromethyl group at the phenyl position. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group is known for its ability to enhance the metabolic stability and lipophilicity of molecules, making it a valuable functional group in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(trifluoromethyl)phenyl]Pyrrolidine typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethyl group. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-(trifluoromethyl)benzaldehyde with an amine can lead to the formation of the desired pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and methods that allow for efficient production are preferred .
Chemical Reactions Analysis
Types of Reactions
3-[2-(trifluoromethyl)phenyl]Pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the molecule.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives[][3].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature and solvent, are optimized based on the desired transformation[3][3].
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives[3][3].
Scientific Research Applications
3-[2-(trifluoromethyl)phenyl]Pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Due to its structural properties, it is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: The compound’s stability and reactivity make it useful in industrial applications, including the development of agrochemicals and materials
Mechanism of Action
The mechanism of action of 3-[2-(trifluoromethyl)phenyl]Pyrrolidine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)phenylpiperazine: Similar in structure but with a piperazine ring instead of a pyrrolidine ring.
2-(trifluoromethyl)phenylpyrrolidine: Similar but with the trifluoromethyl group at a different position on the phenyl ring.
Uniqueness
3-[2-(trifluoromethyl)phenyl]Pyrrolidine is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This positioning can enhance its stability, reactivity, and potential biological activities compared to similar compounds .
Properties
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]pyrrolidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)10-4-2-1-3-9(10)8-5-6-15-7-8/h1-4,8,15H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQVEKYUXFSYAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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